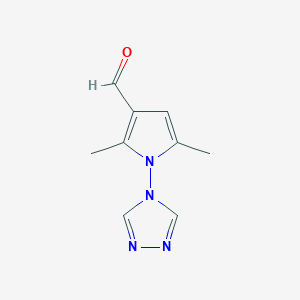

2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

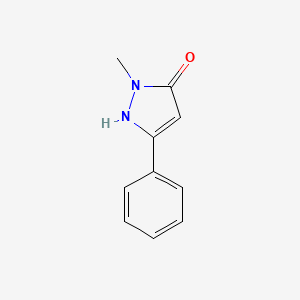

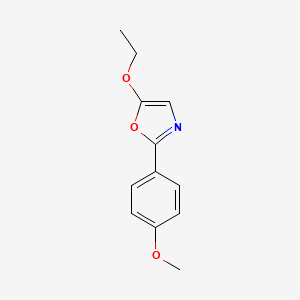

The compound of interest, 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde, is a derivative of pyrrole with substitutions that include dimethyl groups and a triazole ring. This structure suggests potential for a variety of chemical reactions and interactions due to the presence of both the pyrrole and triazole moieties.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, a one-step synthesis of 3,4-disubstituted pyrrole-2,5-dicarbaldehydes has been reported, which involves the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding the title compounds in good yield . Although the specific synthesis of 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be quite complex, as seen in the crystal and molecular structure analysis of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . While this does not directly describe the triazole-substituted pyrrole, it provides insight into the potential complexity of the molecular structure of such derivatives.

Chemical Reactions Analysis

Pyrrole derivatives are known to participate in various chemical reactions. For example, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde has been used as a precolumn derivatization reagent for HPLC analysis of amino acids, reacting under mild conditions with primary amino groups . This suggests that the aldehyde group in the compound of interest may also be reactive towards nucleophiles such as amino groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their substituents. For instance, the hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole have been studied, revealing that compounds can form hydrogen-bonded dimers and, in some cases, polymeric chains . Additionally, a combined experimental and quantum chemical study on a similar pyrrole derivative has provided insights into its molecular structure, spectroscopic properties, and interaction analysis . These studies suggest that the physical and chemical properties of 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde would likely be characterized by its ability to engage in hydrogen bonding and other intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques : This compound can be synthesized by molecular rearrangements of similar structures, like 4-iminomethyl-1,2,3-triazoles. These rearrangements depend on the electronic properties of substituents and are significant in synthesizing derivatives like 1-alkyl-1,2,3-triazole-4-carbaldehydes (L'abbé et al., 1990).

- Chalcone Derivatives : The compound is closely related to pyrrole chalcone derivatives, like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, synthesized via aldol condensation. These derivatives are characterized by spectroscopic analyses and offer insights into molecular interactions and resonance-assisted hydrogen bonds (Singh et al., 2014).

Chemical Properties and Interactions

- Dimerization Properties : N-Unsubstituted 1,2,4-triazole-3-carbaldehydes, closely related to the compound , can dimerize in solid states to form carbonyl-free hemiaminals. Their molecular structure changes in solution, indicating a dynamic balance between monomeric and dimeric forms (Browne, 1971).

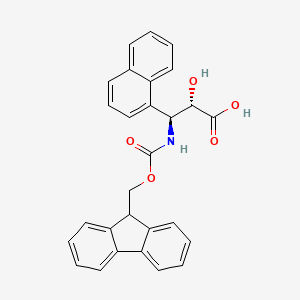

- Enantiomer Separation : Enantiomers of N-aryl pyrroles, closely related to this compound, can be separated chromatographically, providing insights into the barriers to racemization and potential applications in enantioselective syntheses (Vorkapić-Furač et al., 1989).

Applications in Organic Synthesis

- Formation of Heterocyclic Compounds : Reactions involving structures similar to the compound lead to the creation of new heterocyclic compounds, such as triazolo(thiadiazepino)indoles. This demonstrates the potential of the compound in synthesizing diverse organic structures (Vikrishchuk et al., 2019).

- Catalysis in Polymerization : Aluminum and zinc complexes with pyrrole-based ligands, similar to the compound of interest, show potential in catalyzing the ring-opening polymerization of ε-caprolactone. This suggests possible catalytic applications for the compound in polymer synthesis (Qiao et al., 2011).

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-3-9(4-14)8(2)13(7)12-5-10-11-6-12/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWZLYLNTZEBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1N2C=NN=C2)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377278 |

Source

|

| Record name | 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde | |

CAS RN |

453557-49-8 |

Source

|

| Record name | 2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)